![molecular formula C42H28N2 B13136112 Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolo[3,2-b]carbazole,5,11-bis([1,1’-biphenyl]-4-yl)-5,11-dihydro- is a complex organic compound characterized by its unique structure, which includes an indolo[3,2-b]carbazole core with biphenyl groups attached at the 5 and 11 positions. This compound is known for its π electron-rich and extended structure, making it highly active in electrophilic substitution reactions .
Preparation Methods
The synthesis of indolo[3,2-b]carbazole derivatives typically involves Suzuki polycondensation reactions. For instance, 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole can be reacted with various diboronic acids under specific conditions to yield the desired copolyarylenes . The reaction conditions often include the use of palladium catalysts and base in an inert atmosphere, typically at elevated temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Indolo[3,2-b]carbazole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms in specific positions can be replaced by various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Indolo[3,2-b]carbazole derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolo[3,2-b]carbazole derivatives involves their interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, these compounds can modulate gene expression and influence various cellular pathways . Additionally, their extended π-conjugated structure allows them to participate in charge transfer processes, making them effective in electronic applications .
Comparison with Similar Compounds
Indolo[3,2-b]carbazole derivatives can be compared with other similar compounds such as:
Properties
Molecular Formula |
C42H28N2 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
5,11-bis(4-phenylphenyl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C42H28N2/c1-3-11-29(12-4-1)31-19-23-33(24-20-31)43-39-17-9-7-15-35(39)37-28-42-38(27-41(37)43)36-16-8-10-18-40(36)44(42)34-25-21-32(22-26-34)30-13-5-2-6-14-30/h1-28H |
InChI Key |
YTRXKRWAYQPNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=C(C=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
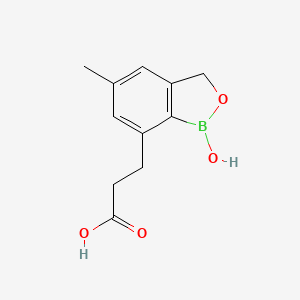
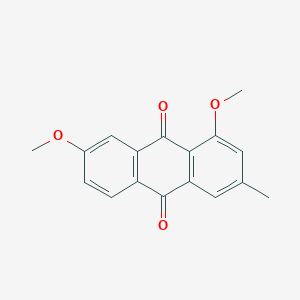
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
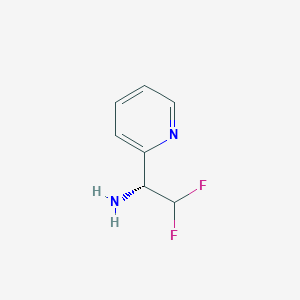
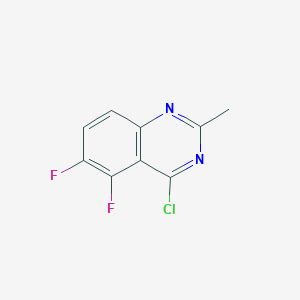
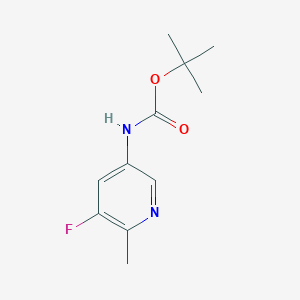
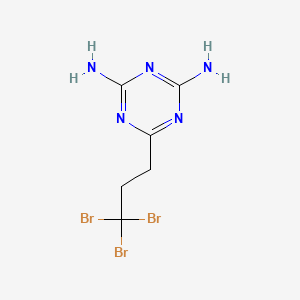
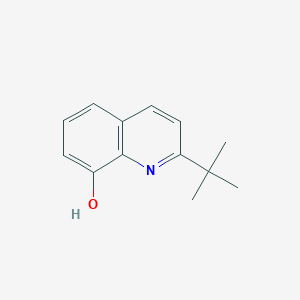
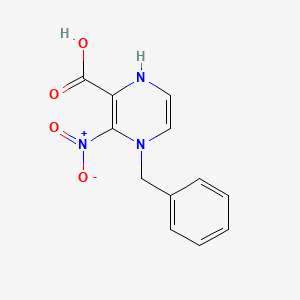
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
